Rhodium triphenyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

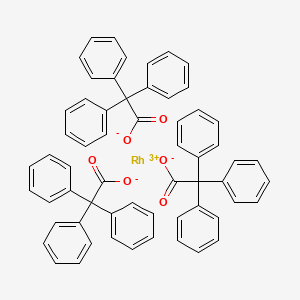

Rhodium triphenyl acetate is an organometallic compound that features rhodium as the central metal atom coordinated with triphenyl acetate ligands. This compound is known for its applications in catalysis, particularly in organic synthesis and industrial processes. It is a versatile reagent and catalyst, often used in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

準備方法

Synthetic Routes and Reaction Conditions: Rhodium triphenyl acetate can be synthesized through the reaction of rhodium chloride with triphenyl acetate in the presence of a suitable base. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and maintain consistency in the quality of the compound .

化学反応の分析

Types of Reactions: Rhodium triphenyl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form rhodium(III) species.

Reduction: It can be reduced back to rhodium(I) species under suitable conditions.

Substitution: The triphenyl acetate ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrogen gas or hydrides are used.

Substitution: Ligand exchange reactions often involve phosphines, amines, or other coordinating ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can regenerate rhodium(I) species. Substitution reactions can produce a variety of rhodium complexes with different ligands .

科学的研究の応用

Rhodium triphenyl acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, such as hydroformylation and hydrogenation.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

作用機序

The mechanism of action of rhodium triphenyl acetate involves the coordination of the rhodium center with substrates, facilitating various catalytic processes. The rhodium atom acts as a Lewis acid, activating substrates for subsequent reactions. The triphenyl acetate ligands stabilize the rhodium center and influence its reactivity. Molecular targets and pathways involved include the activation of carbon-carbon and carbon-hydrogen bonds, enabling a wide range of chemical transformations .

類似化合物との比較

Rhodium triphenyl phosphine: Another rhodium complex with triphenyl phosphine ligands, used in similar catalytic applications.

Rhodium acetate: A simpler rhodium complex with acetate ligands, also used in catalysis.

Rhodium carbonyl complexes: These complexes feature carbonyl ligands and are used in hydroformylation and other catalytic processes.

Uniqueness: Rhodium triphenyl acetate is unique due to the presence of triphenyl acetate ligands, which provide distinct steric and electronic properties. This uniqueness allows for specific catalytic activities and selectivities that may not be achievable with other rhodium complexes. The compound’s versatility and stability make it a valuable reagent in both research and industrial applications .

生物活性

Rhodium triphenyl acetate (RTA), a coordination compound of rhodium, has garnered attention in various fields, particularly in organic chemistry and medicinal applications. This article delves into the biological activity of RTA, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound is primarily utilized as a catalyst in organic transformations. Its biological activity is attributed to its ability to interact with biomolecules, facilitating various chemical reactions. The compound can generate rhodium-centered radical species through mechanisms such as photoredox catalysis and charge transfer processes involving tertiary phosphines.

Key Mechanisms:

- Catalytic Action: RTA acts as a catalyst in reactions like hydroformylation and hydrogenation, enhancing the formation of organic compounds.

- Radical Generation: The formation of rhodium radicals allows for unprecedented activation modes, which can lead to diverse biochemical transformations .

Biochemical Pathways

The interactions of RTA with biological systems can lead to various biochemical pathways:

- Organic Transformations: RTA facilitates the synthesis of cyclic carbamates and nitrene insertions, which are crucial in drug development and material science.

- Metabolic Pathways: Studies have shown that rhodium compounds may influence metabolic processes in tumor-bearing models, highlighting their potential role in cancer therapeutics .

Biological Activity and Therapeutic Potential

Research into the biological activity of RTA indicates its potential as a therapeutic agent. Some notable findings include:

- Antitumor Activity: In vivo studies have demonstrated that rhodium acetate derivatives can be incorporated into tumor cells, suggesting a possible mechanism for targeting cancer cells .

- Drug Development: Ongoing research is examining RTA's role in medicinal chemistry, aiming to develop new drugs that leverage its catalytic properties for therapeutic purposes .

Case Studies

Several studies have investigated the biological effects of rhodium complexes, including RTA:

- Ehrlich Ascites Tumor Model: A study assessed the metabolism of rhodium(II) acetate in tumor-bearing mice, revealing rapid distribution and excretion patterns. The liver was identified as the primary organ for rhodium deposition, with minimal amounts detected in brain tissue .

- Catalytic Reactions: Research has shown that RTA can effectively catalyze the transannulation of triazoles with nitriles, yielding imidazoles with high selectivity. This reaction underscores the compound's utility in organic synthesis and potential pharmaceutical applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

rhodium(3+);2,2,2-triphenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C20H16O2.Rh/c3*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H,(H,21,22);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIVYHNRWSWCRU-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H45O6Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。